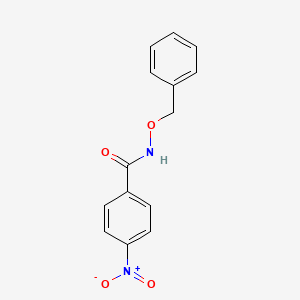

Benzamide, 4-nitro-N-(phenylmethoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide, 4-nitro-N-(phenylmethoxy)- is a benzamide derivative characterized by a nitro group (-NO₂) at the para position (4th position) of the benzene ring and a phenylmethoxy (-OCH₂C₆H₅) substituent attached to the amide nitrogen. This structural configuration imparts distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxy)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of N-(benzyloxy)-4-nitrobenzamide follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to form primary amines (-NH₂). This is a critical step for generating intermediates in pharmaceutical synthesis.

Typical Conditions :

-

Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol or THF at 25–60°C.

-

Chemical Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Products :

-

4-Amino-N-(phenylmethoxy)benzamide : A primary amine with preserved benzamide and phenylmethoxy groups.

Mechanism :

-

The nitro group is reduced to an amine via intermediate hydroxylamine and nitroso stages under catalytic hydrogenation.

Oxidation Reactions

The phenylmethoxy (-OCH₂Ph) group is susceptible to oxidation, particularly under strong oxidizing conditions.

Typical Conditions :

-

Potassium Permanganate (KMnO₄) : In acidic (H₂SO₄) or basic (NaOH) aqueous media at elevated temperatures.

-

Ozone (O₃) : Followed by reductive workup (e.g., Zn/H₂O) for cleavage.

Products :

-

4-Nitro-N-(phenylmethoxycarbonyl)benzamide : Oxidation of the methylene group in phenylmethoxy to a carbonyl.

-

Cleavage Products : Benzoic acid derivatives if the phenylmethoxy group is fully oxidized.

Nucleophilic Substitution

The amide group and aromatic ring may participate in substitution reactions, though steric hindrance from the phenylmethoxy group limits reactivity.

Typical Conditions :

-

Electrophilic Aromatic Substitution : Nitration or sulfonation requires harsh conditions (HNO₃/H₂SO₄) .

-

Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/H₂O) hydrolysis to form carboxylic acids .

Products :

-

3-Substituted Derivatives : Limited due to deactivation by the nitro group.

Functional Group Interconversion

The nitro group can be converted into other functionalities for downstream applications.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitro to Cyano | Fe/HCl, NaNO₂, CuCN | 4-Cyano-N-(phenylmethoxy)benzamide |

| Nitro to Halide | PCl₅ or HBr/AcOH | 4-Halo-N-(phenylmethoxy)benzamide |

Mechanistic Insights

-

Nitro Reduction : Proceeds via a six-electron transfer process, forming intermediates such as nitroso and hydroxylamine.

-

Oxidation of Phenylmethoxy : Follows a radical pathway initiated by permanganate, leading to carbonyl formation.

Stability and Reactivity Trends

Scientific Research Applications

Benzamide, 4-nitro-N-(phenylmethoxy)-, is a chemical compound with a benzamide structure, featuring a nitro group at the para position and a phenylmethoxy substituent. This compound is part of a class of organic compounds known for diverse biological activities, particularly in medicinal chemistry. The presence of nitro and methoxy groups gives it unique properties, making it interesting in various research fields.

Key Reactions

The chemical behavior of Benzamide, 4-nitro-N-(phenylmethoxy)- can be analyzed through reactions typical of amides and nitro compounds. Key reactions include:

- Hydrolysis

- Reduction

- Acylation

These reactions are foundational in modifying the compound for various applications in pharmaceuticals and agrochemicals.

Synthesis Methodologies

The synthesis of Benzamide, 4-nitro-N-(phenylmethoxy)- can be achieved through several methodologies:

- Acylation of 4-nitrobenzoic acid

- Use of activated esters

- применения Methods involving carbonyl chlorides

These methods highlight the versatility in synthesizing Benzamide, 4-nitro-N-(phenylmethoxy)- while optimizing efficiency and yield.

Applications

Benzamide, 4-nitro-N-(phenylmethoxy)- finds applications across several domains:

- Pharmaceuticals: Its derivatives are explored for potential use.

- Agrochemicals: It is used as an intermediate in the synthesis of various agrochemicals.

- Research: It serves as aBuilding block in chemical synthesis for creating complex molecules.

Interaction Studies

Interaction studies involving Benzamide, 4-nitro-N-(phenylmethoxy)- focus on its binding affinity with biological targets such as enzymes or receptors. These studies often employ techniques like:

- Spectroscopy

- X-ray crystallography

- Molecular docking

These studies are crucial for optimizing the compound's effectiveness and safety profile in therapeutic applications.

Comparable Compounds

Benzamide, 4-nitro-N-(phenylmethoxy)- shares structural similarities with other benzamide derivatives.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Benzamide | Basic benzamide structure | Lacks substituents that enhance activity |

| N-(4-nitrophenyl)benzamide | Contains a nitrophenyl group | Increased potency against certain targets |

| N-benzylbenzamide | Benzyl substituent | Enhanced lipophilicity |

| 4-Methoxybenzamide | Methoxy group at para position | Improved solubility |

Mechanism of Action

The mechanism of action of N-(benzyloxy)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the nitro group can participate in electron transfer reactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

The pharmacological and chemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a detailed comparison of Benzamide, 4-nitro-N-(phenylmethoxy)- with structurally analogous compounds:

Key Observations :

- Substituent Position Matters : The anticonvulsant activity of N-(2-chloro-6-methylphenyl)-4-nitrobenzamide highlights the importance of halogen and alkyl groups on the amide nitrogen. The chloro and methyl groups likely enhance lipophilicity and target binding compared to the phenylmethoxy group in the target compound .

- Nitro Group Role : The para-nitro group is a common feature in anticonvulsant benzamides, suggesting its electron-withdrawing nature stabilizes transition states during biological interactions .

- Synthetic Flexibility : Gold(I)-catalyzed synthesis of benzo[d][1,3]oxazine derivatives from 4-nitrobenzamide precursors (e.g., 4-nitro-N-(2-(phenylethynyl)phenyl)benzamide) demonstrates the versatility of nitrobenzamides in generating heterocyclic scaffolds .

Physicochemical and Electronic Properties

- Conjugation Effects : Benzamidine derivatives (e.g., 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine) show that substituents like bromine and methoxy groups alter N-C=N bond delocalization. Similarly, the phenylmethoxy group in the target compound may influence conjugation in the amide bond, affecting stability and reactivity .

- Solubility and Stability : Methoxy-substituted benzamides (e.g., 4-methoxy-N,N-bis(phenylmethyl)benzamide) exhibit varied solubility profiles. The phenylmethoxy group in the target compound may reduce aqueous solubility compared to smaller alkoxy groups but improve membrane permeability .

Biological Activity

Benzamide, 4-nitro-N-(phenylmethoxy)- is a compound characterized by its unique structural features, including a nitro group at the para position and a phenylmethoxy substituent. This combination of functional groups contributes to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-nitro-N-(phenylmethoxy)- can be represented as follows:

- Chemical Formula : C16H16N2O3

- Molecular Weight : 284.31 g/mol

The presence of both the nitro and methoxy groups enhances its lipophilicity and bioavailability, making it a candidate for various pharmacological studies.

Biological Activities

Benzamide derivatives, including Benzamide, 4-nitro-N-(phenylmethoxy)-, have exhibited a range of biological activities:

- Anticancer Activity : Several studies have indicated that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant inhibitory effects on DNA methyltransferases (DNMTs), which are crucial in cancer progression. The mechanism involves the reactivation of tumor suppressor genes through DNMT inhibition .

- Antimicrobial Properties : Research has shown that certain benzamide derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their potential as antibacterial agents .

- Enzyme Inhibition : Benzamide, 4-nitro-N-(phenylmethoxy)- has been studied for its interaction with various enzymes. For example, it shows promising inhibitory activity against proteases associated with viral infections like SARS-CoV-2, highlighting its potential in antiviral drug development .

The mechanisms through which Benzamide, 4-nitro-N-(phenylmethoxy)- exerts its biological effects include:

- Enzyme Interaction : The compound's ability to bind to specific enzymes allows it to modulate biochemical pathways critical in disease processes. For instance, its interaction with DNMTs leads to altered gene expression profiles in cancer cells .

- Cell Cycle Arrest : Some studies suggest that benzamide derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often accompanied by changes in the expression of cell cycle regulatory proteins .

Anticancer Activity Assessment

A study evaluated the anticancer activity of various benzamide derivatives against multiple cancer cell lines. The results indicated that Benzamide, 4-nitro-N-(phenylmethoxy)- significantly inhibited cell proliferation with an IC50 value in the low micromolar range (approximately 5 µM), comparable to known chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzamide, 4-nitro-N-(phenylmethoxy)- | HCT116 | 5.0 | DNMT inhibition |

| Doxorubicin | HCT116 | 1.2 | Topoisomerase inhibition |

Antimicrobial Activity Evaluation

In another investigation focused on antimicrobial properties, Benzamide, 4-nitro-N-(phenylmethoxy)- was tested against common bacterial strains. The compound demonstrated significant antibacterial activity with an MIC value of approximately 6 μg/mL against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6 |

| Escherichia coli | >12 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-nitro-N-(phenylmethoxy)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Nitration of benzamide derivatives or functionalization of aniline precursors. For example, 4-nitroaniline can serve as a starting material.

- Step 2 : Protection of the amine group using a phenylmethoxy moiety via nucleophilic substitution (e.g., using benzyl bromide under basic conditions).

- Step 3 : Acylation with benzoyl chloride or derivatives to form the benzamide backbone. Key factors affecting yield include temperature control (e.g., maintaining 0–5°C during nitration to avoid side reactions), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 4-nitro-N-(phenylmethoxy)benzamide?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., nitro, phenylmethoxy) and confirm substitution patterns.

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry. SHELX software is widely used for refinement .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is standard for research-grade compounds).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .

Q. How do the nitro and phenylmethoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

- The nitro group is a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution at the meta position and deactivating it at the para position.

- The phenylmethoxy group acts as an electron donor via resonance, increasing electron density at the oxygen-attached carbon, making it susceptible to cleavage under acidic or reductive conditions. Reactivity can be modulated by adjusting pH or using catalysts like palladium for selective deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-nitro-N-(phenylmethoxy)benzamide derivatives?

- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing nitro with fluoro groups) and compare bioactivity. For example, 4-nitro-N-(phenylcarbamothioyl)benzamide showed seizure inhibition, but substituent positioning drastically alters efficacy .

- Purity Validation : Use HPLC-MS to rule out impurities as confounding factors.

- Assay Reproducibility : Replicate experiments across multiple cell lines or animal models to assess consistency .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

- Molecular Docking : Software like AutoDock Vina models binding affinities to targets (e.g., kinase enzymes). The nitro group’s electron-withdrawing nature may enhance hydrogen bonding with active sites.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive regions. For example, the phenylmethoxy group’s electron-rich oxygen may participate in π-π stacking .

Q. How can reaction optimization address conflicting data in scaling up synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For instance, higher temperatures may accelerate acylation but risk nitro group reduction.

- In Situ Monitoring : Techniques like FT-IR track intermediate formation and adjust conditions dynamically.

- Statistical Modeling : Multivariate analysis identifies critical parameters (e.g., solvent polarity has a 70% impact on yield) .

Properties

CAS No. |

1613-80-5 |

|---|---|

Molecular Formula |

C14H12N2O4 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

4-nitro-N-phenylmethoxybenzamide |

InChI |

InChI=1S/C14H12N2O4/c17-14(12-6-8-13(9-7-12)16(18)19)15-20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17) |

InChI Key |

IGYAERYHRSHDTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.